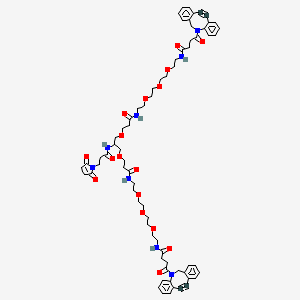

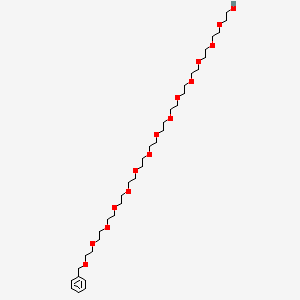

Mal-bis-PEG3-DBCO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-bis-PEG3-DBCO is a specialized compound used primarily in bio-conjugation and click chemistry. It contains a terminal maleimide group and two dibenzocyclooctyne (DBCO) groups linked through a linear polyethylene glycol (PEG) chain. This structure allows it to facilitate strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it highly valuable in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and DBCO groups via a PEG linker. The process typically involves:

Activation of Maleimide: The maleimide group is activated to react with thiol groups.

PEGylation: The PEG chain is introduced to enhance solubility and reduce steric hindrance.

DBCO Conjugation: DBCO groups are attached to the PEG chain, enabling the compound to participate in SPAAC reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Batch Processing: Large-scale reactors are used to carry out the chemical reactions.

Purification: Techniques such as chromatography are employed to ensure the compound’s purity.

Quality Control: Rigorous testing is conducted to confirm the compound’s specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-bis-PEG3-DBCO primarily undergoes:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules, forming stable triazole linkages.

Michael Addition: The maleimide group reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds.

Common Reagents and Conditions

Reagents: Azide-containing molecules, thiol-containing molecules.

Conditions: Mild buffer conditions, room temperature, absence of copper catalyst for SPAAC

Major Products

Triazole Linkages: Formed from SPAAC reactions.

Thioether Bonds: Resulting from Michael addition reactions

Applications De Recherche Scientifique

Mal-bis-PEG3-DBCO is widely used in various fields:

Chemistry: Utilized in click chemistry for the synthesis of complex molecules.

Biology: Employed in bio-conjugation to attach biomolecules such as proteins and antibodies.

Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the production of functionalized materials and drug delivery systems.

Mécanisme D'action

Mal-bis-PEG3-DBCO exerts its effects through:

SPAAC Reaction: The DBCO groups react with azide groups, forming stable triazole linkages without the need for a copper catalyst.

Michael Addition: The maleimide group reacts with thiol groups, forming stable thioether bonds.

Molecular Targets and Pathways

Azide Groups: Targeted by DBCO groups in SPAAC reactions.

Thiol Groups: Targeted by maleimide groups in Michael addition reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG4-bis-PEG3-DBCO: Contains an additional PEG unit, offering increased solubility and flexibility.

Mal-PEG3-DBCO: Lacks the bis-PEG3 structure, making it less versatile.

Uniqueness

Mal-bis-PEG3-DBCO stands out due to its dual functionality, allowing it to participate in both SPAAC and Michael addition reactions. This versatility makes it highly valuable in various scientific and industrial applications .

Propriétés

Formule moléculaire |

C70H84N8O17 |

|---|---|

Poids moléculaire |

1309.5 g/mol |

Nom IUPAC |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C70H84N8O17/c79-62(21-23-69(86)77-49-57-13-3-1-9-53(57)17-19-55-11-5-7-15-60(55)77)71-30-37-88-41-45-92-47-43-90-39-32-73-64(81)28-35-94-51-59(75-66(83)27-34-76-67(84)25-26-68(76)85)52-95-36-29-65(82)74-33-40-91-44-48-93-46-42-89-38-31-72-63(80)22-24-70(87)78-50-58-14-4-2-10-54(58)18-20-56-12-6-8-16-61(56)78/h1-16,25-26,59H,21-24,27-52H2,(H,71,79)(H,72,80)(H,73,81)(H,74,82)(H,75,83) |

Clé InChI |

YVRVBZDYHPVZNT-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCN7C(=O)C=CC7=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)